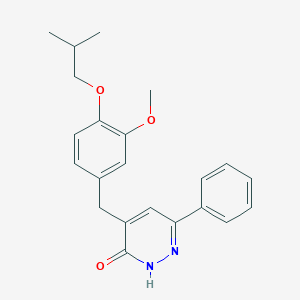
4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes an isobutoxy and methoxy-substituted benzyl group attached to a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the condensation of 4-isobutoxy-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with phenylacetic acid under acidic conditions to yield the desired pyridazinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The methoxy and isobutoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3,4-dihydropyridazinone.
Substitution: Formation of this compound derivatives with nitro or halogen substituents.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(4-isobutoxy-3-methoxybenzyl)piperazine
- 2-(4-isobutoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one
- 1-(4-isobutoxy-3-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Uniqueness
4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone stands out due to its unique combination of functional groups and its pyridazinone core, which imparts distinct chemical and biological properties
生物活性
The compound 4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone is part of a class of pyridazinone derivatives which have garnered attention for their potential biological activities, particularly in the realms of anti-inflammatory and anticancer therapies. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Structure
The chemical structure of this compound can be represented as follows:
Properties
- Molecular Weight : 320.41 g/mol
- Melting Point : Not specified in available literature
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
Anti-inflammatory Activity
Research indicates that pyridazinone derivatives, including this compound, exhibit significant anti-inflammatory properties. One study highlighted the inhibition of phosphodiesterase type 4 (PDE4), an enzyme linked to inflammatory responses. The compound demonstrated a selective inhibition profile towards PDE4B isoenzymes, which are crucial in regulating pro-inflammatory cytokine production in macrophages .
Table 1: PDE4B Inhibition Data
| Compound | Inhibition (%) at 20 µM | IC50 (nM) |
|---|---|---|
| Roflumilast (reference) | 75% | - |
| This compound | 64% | 251 ± 18 |
Anticancer Activity
Pyridazinone derivatives have also been explored for their anticancer properties. A study focusing on pyrazolo[3,4-d]pyridazinones reported their effectiveness against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The structure-activity relationship (SAR) studies suggested that modifications on the pyridazinone scaffold can enhance anticancer efficacy .
Case Study: FGFR Inhibition
In a series of experiments, several derivatives were synthesized and evaluated for their ability to inhibit FGFR-mediated cell proliferation. Among the tested compounds, those with similar structural motifs to our target compound showed promising results in reducing tumor cell viability.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects involves:
- PDE4 Inhibition : Reducing cAMP degradation leads to increased levels of cAMP, which can suppress inflammatory cytokine production.
- Kinase Inhibition : Interference with FGFR signaling pathways can halt cancer cell proliferation.
属性
IUPAC Name |
5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]-3-phenyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15(2)14-27-20-10-9-16(12-21(20)26-3)11-18-13-19(23-24-22(18)25)17-7-5-4-6-8-17/h4-10,12-13,15H,11,14H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVNTFDVCHDZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CC2=CC(=NNC2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














